molecular formula C34H26N2O5 B12474818 2-oxo-2-phenylethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

2-oxo-2-phenylethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

Cat. No.: B12474818
M. Wt: 542.6 g/mol
InChI Key: VTSHTZNUAUVHCX-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a phenylethyl group, and a methanoisoindole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate typically involves multiple steps. One common approach is to start with the quinoline core and introduce the phenylethyl and methanoisoindole groups through a series of reactions, including condensation, cyclization, and esterification .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-oxo-2-phenylethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe for studying specific biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-oxo-2-phenylethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate apart is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C34H26N2O5

Molecular Weight

542.6 g/mol

IUPAC Name

phenacyl 2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C34H26N2O5/c1-19-7-14-27-25(15-19)26(34(40)41-18-29(37)21-5-3-2-4-6-21)17-28(35-27)20-10-12-24(13-11-20)36-32(38)30-22-8-9-23(16-22)31(30)33(36)39/h2-15,17,22-23,30-31H,16,18H2,1H3

InChI Key

VTSHTZNUAUVHCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)N5C(=O)C6C7CC(C6C5=O)C=C7

Origin of Product

United States

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